molecular formula C8H14O3 B14301367 2,4-Heptanedione, 1-methoxy- CAS No. 124806-80-0

2,4-Heptanedione, 1-methoxy-

Cat. No.: B14301367
CAS No.: 124806-80-0
M. Wt: 158.19 g/mol
InChI Key: UAHFPVQCBBJIEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptanedione, 1-methoxy- can be achieved through several methods. One common approach involves the reaction of 2,4-heptanedione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy group to be introduced at the desired position .

Industrial Production Methods

Industrial production of 2,4-Heptanedione, 1-methoxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,4-Heptanedione, 1-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Heptanedione, 1-methoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Heptanedione, 1-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methoxy group may influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Heptanedione, 1-methoxy- is unique due to the presence of the methoxy group at the first carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

124806-80-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-methoxyheptane-2,4-dione

InChI

InChI=1S/C8H14O3/c1-3-4-7(9)5-8(10)6-11-2/h3-6H2,1-2H3

InChI Key

UAHFPVQCBBJIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)COC

Origin of Product

United States

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